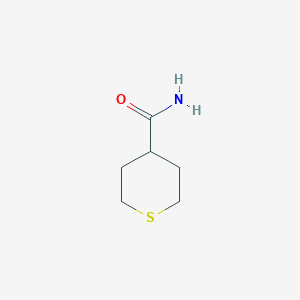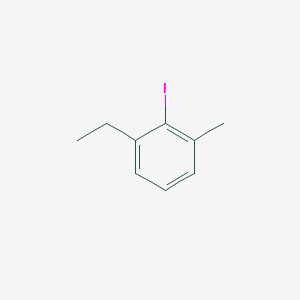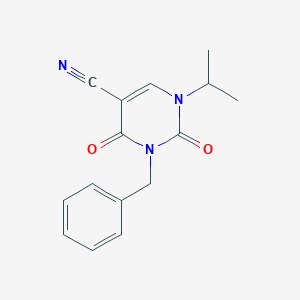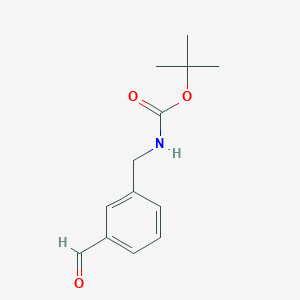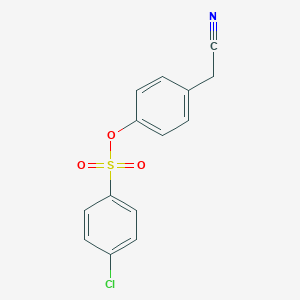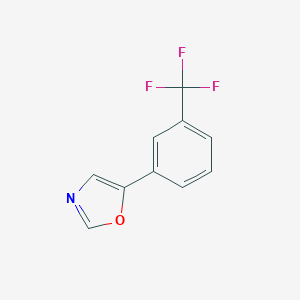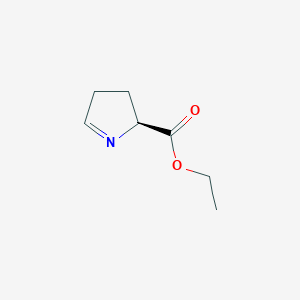
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, is a chemical compound that has been widely used in scientific research. It is a chiral compound that belongs to the pyrrole family and is commonly used as a building block in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the pyrrole ring. It has also been shown to exhibit antioxidant activity and inhibit the activity of certain enzymes.
Effets Biochimiques Et Physiologiques
(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant activity, which can help to prevent oxidative damage to cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules and can also be used in the development of new synthetic methodologies. However, one limitation of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in scientific research. One direction is the development of new synthetic methodologies using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate as a starting material. Another direction is the study of its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate could be further studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase and butyrylcholinesterase.
Méthodes De Synthèse
The synthesis of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate can be achieved through a variety of methods. One of the most common methods is the asymmetric hydrogenation of pyrrole-2-carboxylate using a chiral rhodium catalyst. Another method involves the condensation of (S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate acetoacetate and pyrrole in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been widely used in scientific research due to its versatile nature. It is commonly used as a building block in the synthesis of various bioactive molecules, such as amino acids, peptides, and alkaloids. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antihypertensive agents and anti-inflammatory drugs. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been used in the development of new synthetic methodologies and in the study of chirality.
Propriétés
Numéro CAS |
172879-74-2 |
|---|---|
Nom du produit |
(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethyl (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
GIBYAWAMDZXFJS-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC=N1 |
SMILES |
CCOC(=O)C1CCC=N1 |
SMILES canonique |
CCOC(=O)C1CCC=N1 |
Synonymes |
2H-Pyrrole-2-carboxylicacid,3,4-dihydro-,ethylester,(2S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
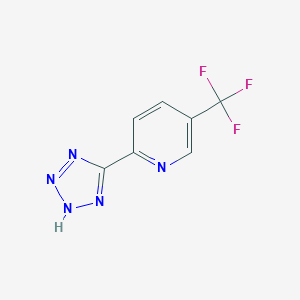
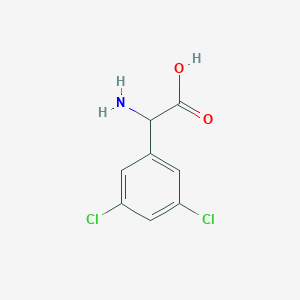
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
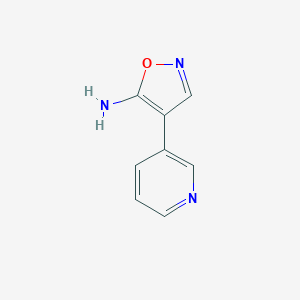
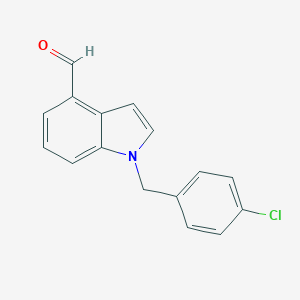
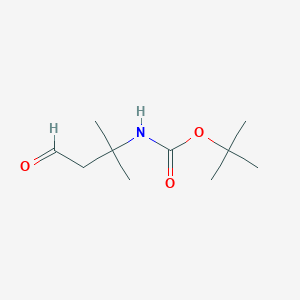
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
